



Application Notes and Protocols: InhA Enzyme Kinetics with a Potent Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

InhA, the enoyl-acyl carrier protein (ACP) reductase from Mycobacterium tuberculosis, is a critical enzyme in the type II fatty acid synthase (FAS-II) pathway. This pathway is responsible for the biosynthesis of mycolic acids, which are essential long-chain fatty acids that form the major component of the mycobacterial cell wall.[1][2][3][4] Inhibition of InhA disrupts this pathway, leading to bacterial cell death.[2] This makes InhA a well-validated and attractive target for the development of new anti-tuberculosis drugs.[1][5][6] Notably, direct inhibitors of InhA can circumvent the common resistance mechanisms associated with the prodrug isoniazid, which requires activation by the catalase-peroxidase KatG.[1][7]

This document provides a detailed experimental protocol for determining the enzyme kinetics of InhA and evaluating the inhibitory potential of a compound, here exemplified by a potent inhibitor, as no specific public domain information was found for a compound named "InhA-IN-7". The protocol is based on a continuous spectrophotometric assay that monitors the oxidation of NADH.

InhA Signaling Pathway in Mycolic Acid Biosynthesis

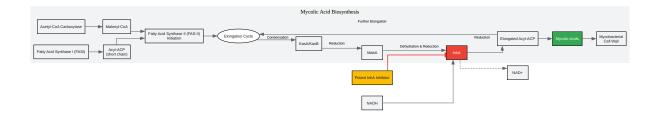


Methodological & Application

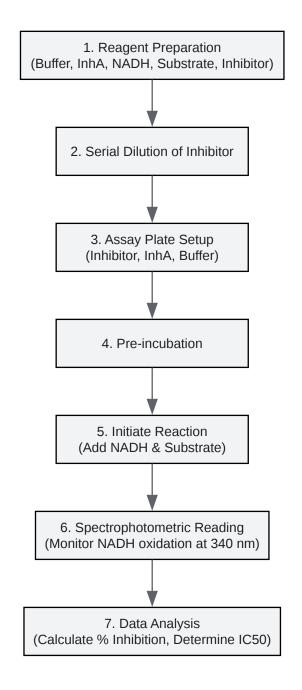
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The InhA enzyme catalyzes the NADH-dependent reduction of long-chain 2-trans-enoyl-ACPs, a crucial step in the elongation cycle of mycolic acid precursors.









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References







- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are M.t InhA antagonists and how do they work? [synapse.patsnap.com]
- 3. Function of Heterologous Mycobacterium tuberculosis InhA, a Type 2 Fatty Acid Synthase Enzyme Involved in Extending C20 Fatty Acids to C60-to-C90 Mycolic Acids, during De Novo Lipoic Acid Synthesis in Saccharomyces cerevisiae PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An overview on crystal structures of InhA protein: Apo-form, in complex with its natural ligands and inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
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